molecular formula C14H21N3O2 B1478349 Tert-butyl (4-(pyridin-4-yl)pyrrolidin-3-yl)carbamate CAS No. 2098122-30-4

Tert-butyl (4-(pyridin-4-yl)pyrrolidin-3-yl)carbamate

Cat. No.: B1478349
CAS No.: 2098122-30-4
M. Wt: 263.34 g/mol
InChI Key: OPIIWTQWLWUITH-UHFFFAOYSA-N
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Description

Tert-butyl (4-(pyridin-4-yl)pyrrolidin-3-yl)carbamate is a chemical compound that features a pyrrolidine ring substituted with a pyridine group and a tert-butyl carbamate group

Biochemical Analysis

Biochemical Properties

Tert-butyl (4-(pyridin-4-yl)pyrrolidin-3-yl)carbamate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context. The compound’s interactions with proteins can influence their conformation and activity, thereby affecting downstream biochemical processes. For example, it may bind to specific active sites on enzymes, altering their catalytic efficiency and substrate specificity .

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the cell type and context. In certain cell lines, the compound has been shown to modulate cell signaling pathways, leading to changes in gene expression and cellular metabolism. For instance, it may influence the activity of transcription factors, thereby altering the expression of genes involved in cell growth, differentiation, and apoptosis . Additionally, the compound’s impact on cellular metabolism can result in changes in energy production and utilization, affecting overall cell function and viability .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to enzyme active sites, either inhibiting or activating their activity. This binding can lead to conformational changes in the enzyme, affecting its catalytic properties. Furthermore, the compound may interact with DNA or RNA, influencing gene expression by modulating the activity of transcription factors or other regulatory proteins . These molecular interactions are crucial for understanding the compound’s role in various biochemical pathways and its potential therapeutic applications .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound’s stability is influenced by storage conditions, such as temperature and exposure to light or air. Over time, degradation products may form, potentially altering the compound’s biochemical activity . Long-term studies in vitro and in vivo have shown that the compound’s effects on cellular function can vary, with some effects becoming more pronounced or diminishing over time . Understanding these temporal effects is essential for optimizing experimental conditions and interpreting results accurately .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent, with varying outcomes observed at different dosages. At lower doses, the compound may exhibit beneficial effects, such as modulating specific biochemical pathways without causing significant toxicity . At higher doses, toxic or adverse effects may occur, including disruptions in normal cellular function and potential organ damage . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response . These dosage effects are critical for determining the compound’s therapeutic window and safety profile .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound may be metabolized by enzymes such as cytochrome P450s, leading to the formation of active or inactive metabolites . These metabolic transformations can influence the compound’s bioavailability and activity, affecting its overall efficacy in biochemical studies . Additionally, the compound’s interactions with metabolic enzymes can alter the levels of key metabolites, impacting cellular metabolism and function .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with specific transporters or binding proteins that facilitate its uptake and localization . The compound’s distribution can be influenced by factors such as lipid solubility and molecular size, affecting its accumulation in different cellular compartments . Understanding these transport and distribution mechanisms is essential for predicting the compound’s bioavailability and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound is a key factor in determining its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can influence energy metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (4-(pyridin-4-yl)pyrrolidin-3-yl)carbamate typically involves the reaction of pyrrolidine derivatives with pyridine and tert-butyl carbamate. One common method includes the use of palladium-catalyzed cross-coupling reactions, where tert-butyl carbamate reacts with various aryl halides in the presence of a base such as cesium carbonate in a solvent like 1,4-dioxane .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring.

    Reduction: Reduction reactions can occur, especially targeting the pyridine ring.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine or pyrrolidine rings are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nucleophiles can be used under various conditions, often in the presence of a catalyst.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrolidine N-oxides, while reduction could produce dihydropyridine derivatives.

Scientific Research Applications

Tert-butyl (4-(pyridin-4-yl)pyrrolidin-3-yl)carbamate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a building block for biologically active molecules.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

    Pyrrolidine derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share the pyrrolidine ring structure.

    Pyridine derivatives: Compounds such as 4-aminopyridine and 2,6-lutidine have similar pyridine ring structures.

Uniqueness: Tert-butyl (4-(pyridin-4-yl)pyrrolidin-3-yl)carbamate is unique due to its combination of the pyrrolidine and pyridine rings with a tert-butyl carbamate group. This structure provides a versatile scaffold for various chemical reactions and potential biological activities, making it a valuable compound in research and development .

Properties

IUPAC Name

tert-butyl N-(4-pyridin-4-ylpyrrolidin-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O2/c1-14(2,3)19-13(18)17-12-9-16-8-11(12)10-4-6-15-7-5-10/h4-7,11-12,16H,8-9H2,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPIIWTQWLWUITH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CNCC1C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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